molecular formula C8H13FN4O B1492669 (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097964-86-6

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1492669
CAS No.: 2097964-86-6
M. Wt: 200.21 g/mol
InChI Key: RGLNFIHSILOIQA-UHFFFAOYSA-N
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Description

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a sophisticated chemical intermediate of significant value in medicinal chemistry and radiopharmaceutical research, particularly in the development of Positron Emission Tomography (PET) imaging probes. Its structure integrates an azetidine ring, a 1,2,3-triazole, and a fluoroethyl side-chain, making it a versatile precursor for targeting biologically relevant proteins. The azetidine and triazole motifs are commonly employed as bioisosteres in drug design to improve pharmacokinetic properties and metabolic stability [1] . The primary research application of this compound lies in its role as a building block for the synthesis of potential radioligands. The fluoroethyl group is a key feature, as it can be readily substituted with the positron-emitting isotope fluorine-18 (¹⁸F) to create molecular imaging agents [2] . This enables non-invasive visualization and quantification of specific targets in vivo, such as enzymes, receptors, or transporters within the central nervous system. For instance, compounds featuring similar azetidine-triazole scaffolds have been investigated for targeting enzymes like monoamine oxidase B (MAO-B) [3] . Researchers utilize this intermediate to develop novel probes for studying neurological disorders, oncology, and other disease areas through PET, facilitating a deeper understanding of disease mechanisms and accelerating drug discovery pipelines.

Properties

IUPAC Name

[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLNFIHSILOIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-1,2,3-Triazol-4-ylmethanol Core

The triazolylmethanol moiety is a key intermediate or component in the target molecule. Preparation methods for this core include:

Yield Reaction Conditions Experimental Details
96% Tetrahydrofuran (THF), water, 20°C, 4 h stirring 1H-1,2,3-triazole (14.4 mmol) dissolved in THF (40 mL) at 20°C; formaldehyde (37% aqueous) added; stirred for 4 h; solvent removed under reduced pressure; residue dried to yield (1H-1,2,3-triazol-4-yl)methanol as white solid.
89% Triethylamine catalysis, 140°C, 0.5 h 1H-1,2,3-triazole (102 mmol) and paraformaldehyde (102 mmol) heated with catalytic triethylamine to molten state at 140°C for 0.5 h; cooled to 30°C; product isolated as white solid.
79% Ethanol/water, reflux 1 h, then room temp 12 h 1H-1,2,3-triazole (25 mmol) and formaldehyde solution stirred and refluxed in ethanol for 1 h, then stirred at room temperature for 12 h; solvent removed; residue treated with cold water; solid filtered and dried.

These methods demonstrate that the formation of the triazolylmethanol core can be efficiently achieved by reacting 1H-1,2,3-triazole with formaldehyde under various conditions, with yields ranging from 79% to 96%.

Introduction of the 2-Fluoroethyl Group on Azetidine Nitrogen

The 2-fluoroethyl substituent is typically introduced by alkylation of the azetidine nitrogen with a suitable 2-fluoroethyl halide or equivalent electrophile under controlled conditions. While specific experimental details for this step on the target compound are limited in the provided data, standard nucleophilic substitution methods apply:

  • Use of 2-fluoroethyl bromide or chloride as alkylating agents.
  • Reaction in polar aprotic solvents (e.g., acetonitrile, DMF).
  • Base-mediated conditions to deprotonate the azetidine nitrogen (e.g., NaH, K2CO3).

This step is crucial to obtain the N-(2-fluoroethyl)azetidin-3-yl intermediate.

Coupling of Azetidinyl and Triazolylmethanol Units

The final assembly involves linking the azetidine ring bearing the 2-fluoroethyl substituent to the triazolylmethanol moiety. This can be achieved by:

  • Direct substitution reactions if a suitable leaving group is present on the triazolylmethanol or azetidine intermediate.
  • Cycloaddition reactions to form the triazole ring if starting from azide and alkyne precursors.
  • Use of coupling agents or catalysts to facilitate bond formation.

Patent WO2021219849A1 outlines synthetic routes for azetidin-3-ylmethanol derivatives with triazole substituents, indicating the feasibility of such coupling reactions under mild conditions.

Reaction Conditions and Yields Summary

Step Reaction Type Conditions Yield (%) Notes
Formation of triazolylmethanol Formaldehyde addition to triazole THF/water, 20°C, 4 h 96 High yield, mild conditions
Alternative triazolylmethanol synthesis Paraformaldehyde heating with triethylamine 140°C, 0.5 h 89 Efficient, requires heating
Alkylation of azetidine N Nucleophilic substitution with 2-fluoroethyl halide Polar aprotic solvent, base Not specified Standard alkylation methodology
Coupling azetidine and triazolylmethanol Substitution or cycloaddition Mild to moderate temperature Not specified Patent literature suggests feasibility

Research Findings and Notes

  • The triazolylmethanol intermediate is highly soluble and stable, facilitating downstream reactions.
  • The use of triethylamine as a catalyst in triazolylmethanol synthesis enhances yield and reduces reaction time.
  • Alkylation with 2-fluoroethyl groups requires careful control to avoid side reactions and ensure regioselectivity.
  • Patent WO2021219849A1 provides comprehensive synthetic routes for related azetidin-3-ylmethanol derivatives, highlighting the adaptability of the methodology to various substituents including fluorinated alkyl groups.
  • Purification typically involves standard chromatographic techniques and recrystallization to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or ketones under specific conditions.

  • Reduction: : Reduction reactions can be carried out, affecting the triazole ring or any reducible side chains, potentially altering the overall electronic properties of the molecule.

  • Substitution: : The azetidine ring, being strained, is prone to nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or hydrogen gas under mild conditions.

  • Substitution: : Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF (Dimethylformamide).

Major Products Formed:
  • Oxidation might yield fluoroethanal derivatives.

  • Reduction can lead to altered triazole or azetidine rings with changed electron densities.

  • Substitution typically produces various functionalized azetidines or triazoles.

Scientific Research Applications

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has diverse applications across multiple scientific fields:

Chemistry:
  • Utilized as a building block in the synthesis of complex molecules.

  • Employed in studies exploring reaction mechanisms and intermediates due to its unique structure.

Biology:
  • Acts as a molecular probe in biological studies to investigate enzyme functions.

  • Used in biochemical assays due to its reactivity and specificity.

Medicine:
  • Investigated for its potential anti-cancer, anti-viral, and anti-bacterial properties.

Industry:
  • Utilized in the development of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism by which (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects can vary based on its application:

Molecular Targets and Pathways:
  • In medicinal applications, it may target specific enzymes or receptors, modulating their activity.

  • The fluoroethyl group can enhance its binding affinity to certain biological targets, influencing the pathways involved.

Pathways Involved:
  • Interaction with cellular pathways involving triazole-binding proteins.

  • Modulation of oxidative stress pathways due to potential redox activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Compound A : {1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
  • Key Differences: The azetidine is substituted with a diphenylmethyl group instead of 2-fluoroethyl. Applications: Likely explored for CNS targets due to lipophilicity, whereas the fluoroethyl variant may favor peripheral targets due to improved solubility.
Compound B : [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
  • Key Differences: A 3-fluorobenzyl group replaces the azetidine-fluoroethyl moiety. This may reduce selectivity in binding to rigid enzyme pockets.

Triazole Core Modifications

Compound C : (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol
  • Key Differences: A simple ethyl group replaces the azetidine-fluoroethyl substituent. Impact: Reduced molecular complexity and lower molecular weight (127.14 g/mol vs. ~265 g/mol for the target compound).
Compound D : [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • Key Differences :
    • A 4-chlorophenyl group is attached to the triazole.
    • Impact : The chlorophenyl group increases lipophilicity (higher LogP) compared to the target’s azetidine-fluoroethyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Fluorine Substituent Positioning

Compound E : Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol
  • Key Differences :
    • A trifluoromethylbenzyl group replaces the azetidine-fluoroethyl moiety.
    • Impact : The electron-withdrawing CF₃ group increases metabolic stability but introduces steric hindrance. The target compound’s fluoroethyl group offers a balance of electronegativity and compactness.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Substituent on Triazole/Azetidine Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Azetidine-(2-fluoroethyl) ~265 Conformational rigidity, balanced hydrophilicity, fluorinated alkyl chain Enzyme inhibitors, PET tracers
Compound A Azetidine-(diphenylmethyl) ~385 High hydrophobicity, steric bulk CNS-targeted therapies
Compound B 3-Fluorobenzyl 207.2 Aromatic fluorine, π-π stacking capability Anticancer agents
Compound C Ethyl 127.14 Simple structure, low molecular weight Scaffold for derivatization
Compound D 4-Chlorophenyl 209.63 High lipophilicity, halogen interactions Antimicrobial agents
Compound E Trifluoromethylbenzyl ~310 Metabolic stability, steric hindrance Antiviral agents

Biological Activity

The compound (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13FN4O2
  • Molecular Weight : 228.22 g/mol
  • CAS Number : 2090315-92-5

Anticancer Activity

Triazole derivatives have shown significant anticancer properties. The compound may exhibit similar effects due to the presence of the triazole ring, which is known to interact with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • Triazoles can inhibit key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.
    • They may also disrupt microtubule dynamics, which is crucial for cell division.
  • Case Studies :
    • A study on triazole-containing compounds indicated that they can induce G2/M cell cycle arrest and promote apoptosis through caspase activation and mitochondrial dysfunction .
    • Another case highlighted the potential of triazole derivatives to inhibit angiogenesis, a critical process for tumor growth .

Antifungal and Antibacterial Activity

The triazole ring is also recognized for its antifungal properties. Compounds with this structure are often utilized in treating fungal infections by inhibiting ergosterol synthesis.

  • Antifungal Mechanism :
    • Triazoles inhibit the enzyme lanosterol demethylase, essential for ergosterol biosynthesis in fungi .

Neuroprotective Effects

Emerging research suggests that triazoles may exhibit neuroprotective properties by modulating cholinergic signaling pathways.

  • Cholinesterase Inhibition :
    • Compounds containing the triazole moiety have been shown to inhibit acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of DNA synthesis; microtubule disruption ,
AntifungalInhibition of ergosterol synthesis
NeuroprotectiveAChE inhibition

Q & A

Q. What are the optimal synthetic routes for (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol?

Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. Key steps include:

  • Step 1: Preparation of the azide precursor (e.g., 1-(2-fluoroethyl)azetidin-3-yl azide) via nucleophilic substitution or diazotization.
  • Step 2: Reaction with propargyl alcohol under Cu(OAc)₂ catalysis to form the triazole-methanol scaffold .
  • Step 3: Purification via column chromatography or recrystallization.

Optimization Considerations:

  • Catalyst loading (0.5–2 mol% Cu(I)) and solvent choice (t-BuOH/H₂O mixtures) significantly impact yield .
  • Temperature control (60–80°C) minimizes side reactions like alkyne oxidation.

Example Reaction Setup:

ComponentQuantity/ConditionReference
Azide precursor0.5 mmol
Propargyl alcohol0.6 mmol (1.2 eq)
Cu(OAc)₂1 mol%
Solventt-BuOH/H₂O (3:1)
Reaction Time12–24 h at 60°C
Yield65–85% (typical range)

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT/HSQC for triazole protons (δ 7.5–8.5 ppm) and azetidine/fluoroethyl groups (δ 3.0–4.5 ppm). Methanol (-CH₂OH) appears as a triplet near δ 4.5 ppm .
    • ¹⁹F NMR: Fluorine in the 2-fluoroethyl group resonates at δ -220 to -225 ppm .
  • X-ray Crystallography:
    • Use SHELXL for refinement, ensuring anisotropic displacement parameters for fluorine and triazole atoms. Hydrogen bonding between -CH₂OH and triazole N atoms is critical for stability .

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity?

Methodological Answer:

  • DFT Studies:
    • Optimize geometry using B3LYP/6-31G(d,p) to analyze bond lengths (e.g., triazole C–N: ~1.34 Å) and charge distribution. Fluorine’s electronegativity polarizes the azetidine ring, enhancing hydrogen-bonding capacity .
    • Frontier molecular orbitals (HOMO-LUMO) predict reactivity: Triazole acts as an electron-deficient site for nucleophilic attacks .

Case Study:

  • For a related triazole derivative, DFT revealed a 0.3 eV reduction in HOMO-LUMO gap upon fluorination, increasing electrophilicity .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Derivatization: Convert -CH₂OH to esters (e.g., acetate) or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvents: Use DMSO (≤10%) or cyclodextrin inclusion complexes to maintain compound stability .
  • Pro-drug Approach: Modify the fluorinated azetidine moiety to a more hydrophilic group (e.g., morpholine) temporarily .

Example from Analogues:

  • Compound 4g (similar triazole-methanol) showed 90% solubility improvement after acetylation .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Experimental Reproducibility:
    • Standardize assay conditions (e.g., pH, temperature) and cell lines. For antifungal studies, compare MIC values against tebuconazole as a positive control .
    • Validate target engagement via SPR or ITC to confirm binding affinity .
  • Data Analysis:
    • Use multivariate statistics to account for substituent effects. For example, fluorination may enhance membrane permeability but reduce solubility, leading to conflicting activity reports .

Case Study:

  • A triazole-methanol analogue exhibited 10-fold higher activity in C. gloeosporioides assays than in A. fumigatus due to differences in fungal membrane composition .

Q. What are best practices for handling fluorinated groups in stability studies?

Methodological Answer:

  • Storage Conditions:
    • Store at -20°C under argon to prevent hydrolysis of the fluoroethyl group.
  • Degradation Monitoring:
    • Track ¹⁹F NMR signal integrity; loss of resonance indicates defluorination .
    • Use LC-MS to detect degradation products (e.g., azetidine ring-opening).

Stability Data (Analogous Compound):

ConditionHalf-Life (Days)Reference
pH 7.4, 25°C14
pH 2.0, 37°C3

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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